Davidigenin
Overview
Description
Davidigenin is a member of the class of dihydrochalcones that is dihydrochalcone substituted by hydroxy groups at positions 4, 2’, and 4’ respectively . It has a role as an anti-allergic agent, an anti-asthmatic agent, an antioxidant, and a metabolite .
Synthesis Analysis
Davidigenin was synthesized by hydrogenation of isoliquiritigenin . Glycosyltransferase-catalysed cascade reactions have been reported for single-step highly efficient O-β-D-glucosylation of two major dihydrochalcones (phloretin, davidigenin) .Molecular Structure Analysis
Davidigenin has a molecular formula of C15H14O4, an average mass of 258.269 Da, and a monoisotopic mass of 258.089203 Da . It has a similar chemical structure to the natural antitumor active ingredient isoliquiritigenin .Chemical Reactions Analysis
Glycosyltransferase-catalysed cascade reactions have been reported for single-step highly efficient O-β-D-glucosylation of davidigenin .Physical And Chemical Properties Analysis
Davidigenin has a density of 1.3±0.1 g/cm3, a boiling point of 521.9±29.0 °C at 760 mmHg, and a flash point of 283.5±20.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
1. Biological Meaning Extraction from Gene Lists
Davidigenin has been mentioned in the context of bioinformatics, particularly in the extraction of biological meaning from large gene lists. DAVID bioinformatics resources are used for analyzing gene lists from genomic experiments, which could include studies involving davidigenin (Huang, Sherman, & Lempicki, 2008).
2. Intestinal Absorption Studies
Research on davidigenin has explored its absorption properties using the human intestinal cell line Caco-2. This research provides insights into the intestinal absorption of davidigenin, which is crucial for understanding its bioavailability and potential therapeutic applications (Asano, Ishihara, Morota, Takeda, & Aburada, 2003).
3. Antioxidant Activity
Davidigenin has been identified in the roots of Anneslea fragrans var. lanceolata, with studies highlighting its antioxidant properties. This application is significant in the context of preventing oxidative stress-related diseases (Huang, Ko, Jin, Yang, Shih, & Chen, 2012).
4. Metabolism and Immunological Effects
Research has also been conducted on the metabolism of liquiritin and the immunological effects of its metabolites, including davidigenin. This study is essential for understanding how davidigenin influences immune responses, which could have implications for its use in immune-related disorders (Meng, Yang, Pi, Song, Jiang, & Liu, 2012).
5. Anti-Diabetic Compounds in Tarragon
Davidigenin has been identified as one of the anti-diabetic compounds in different tarragon cytotypes. This research underscores the potential of davidigenin in managing diabetes and its complications (Eisenman, Poulev, Struwe, Raskin, & Ribnicky, 2011).
Future Directions
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKKUWYNITJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331802 | |
Record name | Davidigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Davidigenin | |
CAS RN |
23130-26-9 | |
Record name | Davidigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23130-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Davidigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Davidigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAVIDIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OML9B432G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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